molecular formula C6H12O4 B13459031 2-(Hydroxymethyl)-2-methoxybutanoic acid

2-(Hydroxymethyl)-2-methoxybutanoic acid

Cat. No.: B13459031
M. Wt: 148.16 g/mol
InChI Key: ARNSGUITHGSZES-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-methoxybutanoic acid is a branched carboxylic acid characterized by a hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) group on the second carbon of a butanoic acid backbone.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

2-(hydroxymethyl)-2-methoxybutanoic acid

InChI

InChI=1S/C6H12O4/c1-3-6(4-7,10-2)5(8)9/h7H,3-4H2,1-2H3,(H,8,9)

InChI Key

ARNSGUITHGSZES-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-methoxybutanoic acid can be achieved through several methods. One common approach involves the hydroxymethylation of a suitable precursor, such as butanoic acid, using formaldehyde in the presence of a base . This reaction typically occurs under mild conditions and results in the addition of a hydroxymethyl group to the butanoic acid molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-methoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is 2-(Carboxymethyl)-2-methoxybutanoic acid.

    Reduction: The major product is 2-(Hydroxymethyl)-2-methoxybutanol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

2-(Hydroxymethyl)-2-methoxybutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s solubility and stability, further modulating its effects .

Comparison with Similar Compounds

Substituent Variations

The compound’s unique substitution pattern distinguishes it from similar butanoic acid derivatives (Table 1). Key analogs include:

Compound Name Substituents (C2 Position) Molecular Formula Key Differences Evidence Source
2-(Hydroxymethyl)-2-methoxybutanoic acid Hydroxymethyl, Methoxy C₆H₁₂O₄ Reference compound -
2-(Hydroxymethyl)-2-phenylbutanoic acid Hydroxymethyl, Phenyl C₁₁H₁₄O₃ Phenyl vs. methoxy group
(R)-2-Hydroxy-2-phenylbutanoic acid Hydroxy, Phenyl C₁₀H₁₂O₃ Hydroxy and phenyl vs. hydroxymethyl and methoxy
2-Ethyl-2-(hydroxymethyl)butanoic acid Ethyl, Hydroxymethyl C₇H₁₄O₃ Ethyl vs. methoxy group
3-Hydroxy-2-methylbutanoic acid Hydroxy (C3), Methyl (C2) C₅H₁₀O₃ Hydroxy position and lack of methoxy

Key Observations :

  • Ethyl vs. methoxy groups () affect steric bulk and polarity; methoxy may enhance solubility in polar solvents compared to ethyl.
  • Hydroxy group positioning (e.g., C3 in ) influences hydrogen-bonding capacity and acidity.

Physicochemical Properties

Acidity (pKa)

Data from structurally related compounds suggest substituents significantly impact acidity (Table 2):

Compound Name pKa (at 18°C) Notes Evidence Source
2-Hydroxy-2-methylbutanoic acid 3.991 Lower acidity due to methyl group
3-Hydroxy-2-methylbutanoic acid 4.648 Higher pKa vs. C2-hydroxy analogs
This compound* ~4.0–4.5 (estimated) Methoxy’s electron-withdrawing effect may lower pKa vs. hydroxy analogs -

Inferences :

  • The methoxy group in the target compound likely reduces pKa compared to hydroxy-substituted analogs (e.g., ), enhancing its acidity.
  • Hydroxymethyl groups may moderate acidity through hydrogen bonding.

Antimicrobial Potential

While direct data on the target compound are lacking, analogs with hydroxymethyl or methoxy groups exhibit bioactive properties:

  • 5-(Hydroxymethyl) acetic acid () shows antibacterial and antifungal activity, suggesting hydroxymethyl groups may contribute to microbial inhibition .
  • Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid, ) is used in organic synthesis, highlighting the role of bulky substituents in reactivity.

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